molecular formula C8H11ClFNO B2978900 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride CAS No. 1311314-06-3

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

Cat. No.: B2978900
CAS No.: 1311314-06-3
M. Wt: 191.63
InChI Key: VJMNCZRJJLXISS-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride (CAS 1311314-06-3) is a chiral fluorinated organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. The molecular formula is C8H11ClFNO, with a molecular weight of 191.63 g/mol . This compound features both amino and ethanol functional groups on a chiral center adjacent to a 3-fluorophenyl ring, making it a versatile precursor for the synthesis of more complex bioactive molecules. The incorporation of fluorine into organic compounds is a established strategy to modulate the properties of bioactive molecules, including their lipophilicity, metabolic stability, and binding affinity . Fluorinated amino acids and their derivatives, such as this compound, are of significant interest in the development of enzyme inhibitors, therapeutic agents, and for improving the catabolic stability of peptide-based vaccines and therapeutics . As a building block, it can be used in the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Properties

IUPAC Name

2-amino-2-(3-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNCZRJJLXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-phenylethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes steps like crystallization and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzaldehyde, while reduction could produce 3-fluoro-β-phenylethylamine .

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Implications References
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride Not explicitly stated C₈H₁₀ClFNO ~205.6 3-fluoro, ethanol backbone Baseline for comparison; chiral center impacts enantioselectivity
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride 1951425-23-2 C₉H₁₃ClFNO 205.66 3-fluoro, 2-methyl Methyl group increases steric hindrance, potentially reducing receptor binding
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride 1810074-77-1 C₈H₁₀ClF₂NO 209.62 2,5-difluoro Enhanced electronegativity; may improve metabolic stability
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 1394822-95-7 C₉H₁₀ClF₄NO 259.63 4-fluoro, 3-(trifluoromethyl) Trifluoromethyl group increases lipophilicity and electron-withdrawing effects
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride 1269652-47-2 C₈H₁₀Cl₂FNO 224.07 3-chloro, 4-fluoro Chlorine enhances halogen bonding; dual substituents may affect solubility
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride 2411635-69-1 C₈H₈ClF₂NO₂ 223.6 2,6-difluoro, acetic acid backbone Carboxylic acid group introduces acidity; altered pharmacokinetics vs. ethanol derivatives

Structural and Functional Insights

Substituent Effects
  • Fluorine Position: Meta-fluorine (3-position) optimizes steric and electronic interactions compared to ortho- or para-substituted analogs. For example, (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride (CAS 1269773-21-8) has a lower similarity score (0.96 vs. 0.98 for the 3-fluoro analog), suggesting positional sensitivity in biological activity .
  • In contrast, trifluoromethyl groups (CAS 1394822-95-7) enhance lipophilicity and metabolic stability .
  • Halogen Diversity : Chlorine substitution (CAS 1269652-47-2) increases molecular weight and polarizability, which may improve target affinity but reduce aqueous solubility .
Backbone Modifications
  • Replacing the ethanol group with acetic acid (e.g., 2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride, CAS 1137474-81-7) introduces a carboxylic acid, significantly altering pKa (≈2–3 for carboxylic acid vs. ≈9–10 for ethanol) and solubility profiles .

Biological Activity

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, a chiral compound with the molecular formula C₉H₁₂ClFN O and a molecular weight of approximately 201.65 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an amino alcohol structure characterized by a hydroxyl group and an amino group, which facilitate hydrogen bonding interactions. These interactions enhance the compound's reactivity in biological environments, allowing it to engage with various biological targets effectively.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In comparative studies, it demonstrated effective scavenging of free radicals, which is crucial for protecting cells from oxidative stress. This property may have implications for preventing cellular damage in various diseases .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both bacterial and fungal strains. For instance, it has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for various strains indicate moderate to good activity, suggesting its potential use in treating infections .

Microorganism MIC (µM) Activity
Bacillus subtilis4.69 - 22.9Moderate to Good
Staphylococcus aureus5.64 - 77.38Moderate to Good
Escherichia coli2.33 - 156.47Moderate
Candida albicans16.69 - 78.23Moderate

3. Receptor Modulation

The compound may influence neurotransmitter receptors, which could be beneficial in treating neurological disorders. Its ability to modulate synaptic transmission highlights its potential as a therapeutic agent for conditions such as anxiety and depression.

4. Anticoagulant Activity

Preliminary studies suggest that amino alcohols can affect coagulation pathways, indicating potential applications in managing thrombotic conditions.

The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors:

  • Enzyme Modulation : The compound acts as an inhibitor or modulator of enzyme activity, influencing neurotransmitter systems and other physiological processes.
  • Receptor Interaction : It may interact with neurotransmitter receptors, affecting synaptic transmission.
  • Antioxidant Mechanism : The hydroxyl group facilitates the scavenging of free radicals, providing protective effects against oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Study : In vitro assays demonstrated that the compound scavenged free radicals more effectively than standard antioxidants like curcumin, suggesting its role in cellular protection against oxidative stress.
  • Antimicrobial Evaluation : A comparative study noted that the compound exhibited notable antibacterial activity against E. coli and S. aureus, with MIC values indicating its potential as an antimicrobial agent .
  • Neuropharmacological Research : Investigations into receptor modulation highlighted its effects on neurotransmitter systems, suggesting possible applications in treating anxiety disorders.

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